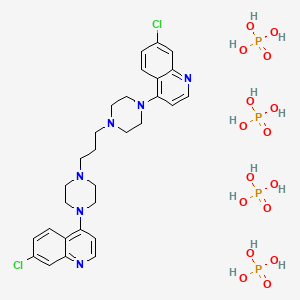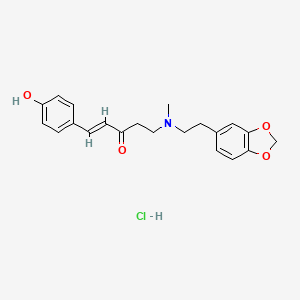
PQ1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PQ1 is an enhancer of gap junction in SW480 human colorectal cancer cells. It acts by restoring GJIC and increasing connexin expression in breast cancer cell lines while not affecting normal mammary cells.
Scientific Research Applications
Bone Material Quality Assessment :Peripheral quantitative computed tomography (pQCT) offers invaluable insights for skeletal research. It enables noninvasive procedures to assess bone material quality and architecture. This technology is particularly beneficial in animal model studies, such as rats, for analyzing bone mechanostatics and noninvasively determining bone strength. This has potential applications in understanding human bone characteristics as well (Ferretti, 1995).
Genetic Research in Bacteria :PQ-1 (Polyquaternium-1) is used in studies to understand bacterial resistance mechanisms. For instance, its role in Serratia marcescens resistance has been investigated using a transposon mutagenesis approach. This has highlighted its efficacy against the cytoplasmic membrane of bacteria (Codling et al., 2004).
Biosensor Development :Piezoelectric quartz crystal (PQC) biosensors are a significant area of research. These biosensors use the selectivity of biorecognition processes, providing simple and cost-effective analytical alternatives for various research investigations. PQC biosensors are especially relevant in solution phase sensing and have broad applications in analytical techniques (Bunde et al., 1998).
Research in Polymer Science :PQ1, a novel alternating donor-acceptor polymer, has been synthesized for use in organic field-effect transistors (OFETs). It exhibits strong intramolecular charge transfer effects, a narrow electrochemical band gap, and a high HOMO energy level. This makes PQ1 an effective p-type semiconductor with significant potential in constructing novel organic semiconductors (Dai et al., 2022).
Neurobiology and Disease Research :Polyglutamine tract-binding protein-1 (PQBP-1) is a focal point in understanding X-linked intellectual disability and transcriptional regulation. Research into PQBP-1 variants and their structural and functional changes contributes significantly to our understanding of certain cognitive impairments and diseases like the Renpenning syndrome (Rahman et al., 2019).
properties
CAS RN |
1609196-55-5 |
|---|---|
Product Name |
PQ1 |
Molecular Formula |
C21H22F3N3O3 |
Molecular Weight |
421.42 |
IUPAC Name |
8-(3-Amino-propylamino)-6-methoxy-4-methyl-5-(3-trifluoromethyl-phenoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C21H22F3N3O3/c1-12-9-17(28)27-19-15(26-8-4-7-25)11-16(29-2)20(18(12)19)30-14-6-3-5-13(10-14)21(22,23)24/h3,5-6,9-11,26H,4,7-8,25H2,1-2H3,(H,27,28) |
InChI Key |
VWIMRCUBDMDRNW-UHFFFAOYSA-N |
SMILES |
O=C1NC2=C(C(OC3=CC=CC(C(F)(F)F)=C3)=C(OC)C=C2NCCCN)C(C)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PQ1; PQ-1; PQ 1; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




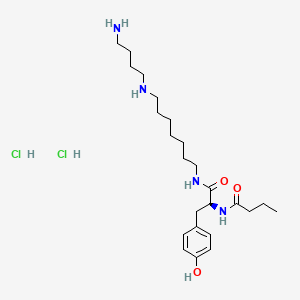
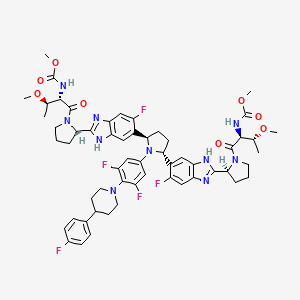
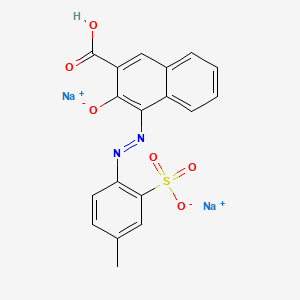
![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)

![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)

